

# Application Notes and Protocols for YM-08

## Labeling and Detection

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### Compound of Interest

Compound Name: YM-08

Cat. No.: B10858321

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## Introduction

**YM-08** is a cell-permeable, blood-brain barrier-penetrant small molecule inhibitor of Heat Shock Protein 70 (Hsp70).[1][2] As a derivative of MKT-077, **YM-08** has demonstrated potential in the treatment of neurodegenerative diseases, such as tauopathies, by selectively reducing pathogenic tau levels.[1][3] Accurate and sensitive detection and quantification of **YM-08** in various biological matrices are crucial for pharmacokinetic studies, target engagement assays, and overall drug development. These application notes provide an overview of potential labeling and detection methods for **YM-08**, along with detailed protocols to guide researchers in their experimental design.

## Chemical Properties of YM-08

A thorough understanding of the chemical properties of **YM-08** is fundamental to developing appropriate labeling and detection strategies.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>17</sub> N <sub>3</sub> OS <sub>2</sub>	[1][2][4]
Molecular Weight	367.49 g/mol	[1][2][4]
Appearance	Yellow-orange solid	[1]
Solubility	Soluble in DMSO	[1][4]
Storage Temperature	-20°C	[1]

## Biological Activity and Quantitative Data

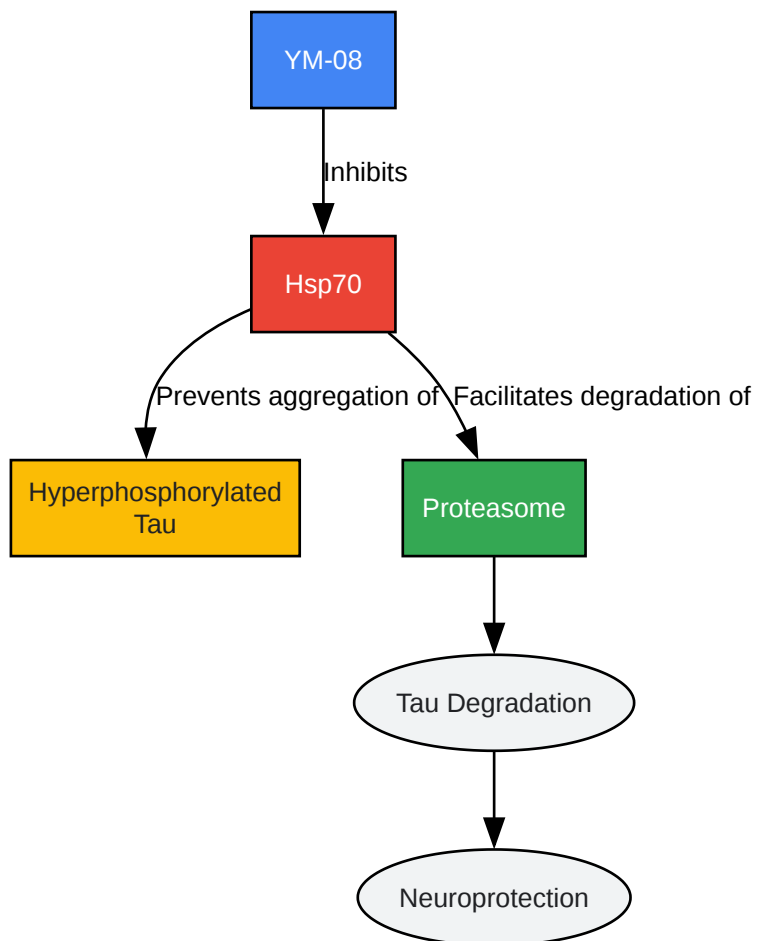
**YM-08** is an allosteric inhibitor of Hsp70, binding to the nucleotide-binding domain.[5] Its efficacy has been quantified in various assays, providing key parameters for experimental design.

Parameter	Value	Cell Line/System	Reference
Hsp70 Binding IC <sub>50</sub>	0.61 µM	Human Hsc70/HSPA8 (in vitro)	[4][6]
Anti-cancer IC <sub>50</sub>	8.5 µM	MDA-MB-231 (72h)	[4][6]
10.5 µM	MCF7 (72h)	[4][6]	
Tau Degradation	42% (p-tau), 64% (total tau)	HeLaC3 (30 µM, 24h)	[4][6]
Mouse Pharmacokinetics (6.6 mg/kg i.v.)	[4]		
C <sub>max</sub> (brain)	4 µg/g	[4]	
t <sub>1/2</sub> (brain)	6.8 h	[4]	
AUC (brain)	260 ng·h/g	[4]	

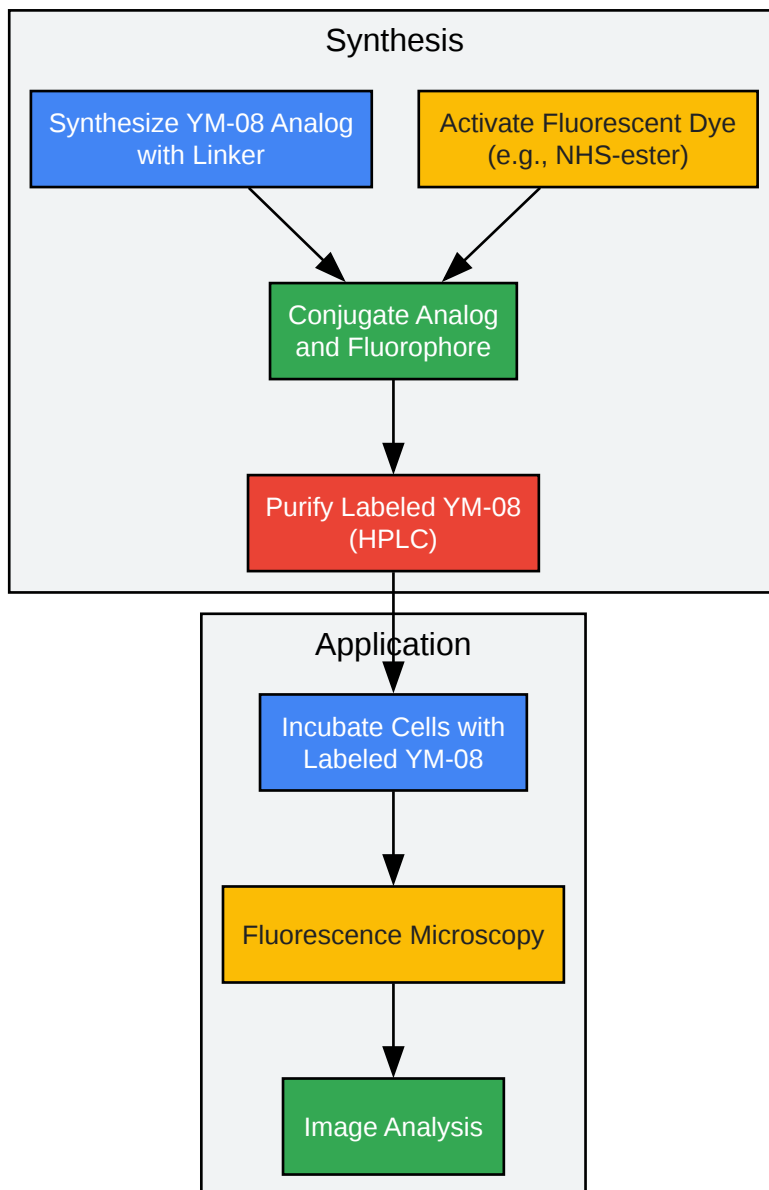
## Signaling Pathway of Hsp70 Inhibition

**YM-08**'s therapeutic potential stems from its ability to inhibit Hsp70, a key molecular chaperone involved in protein folding and degradation. Inhibition of Hsp70 can lead to the degradation of client proteins, such as hyperphosphorylated tau, which is implicated in neurodegenerative diseases.

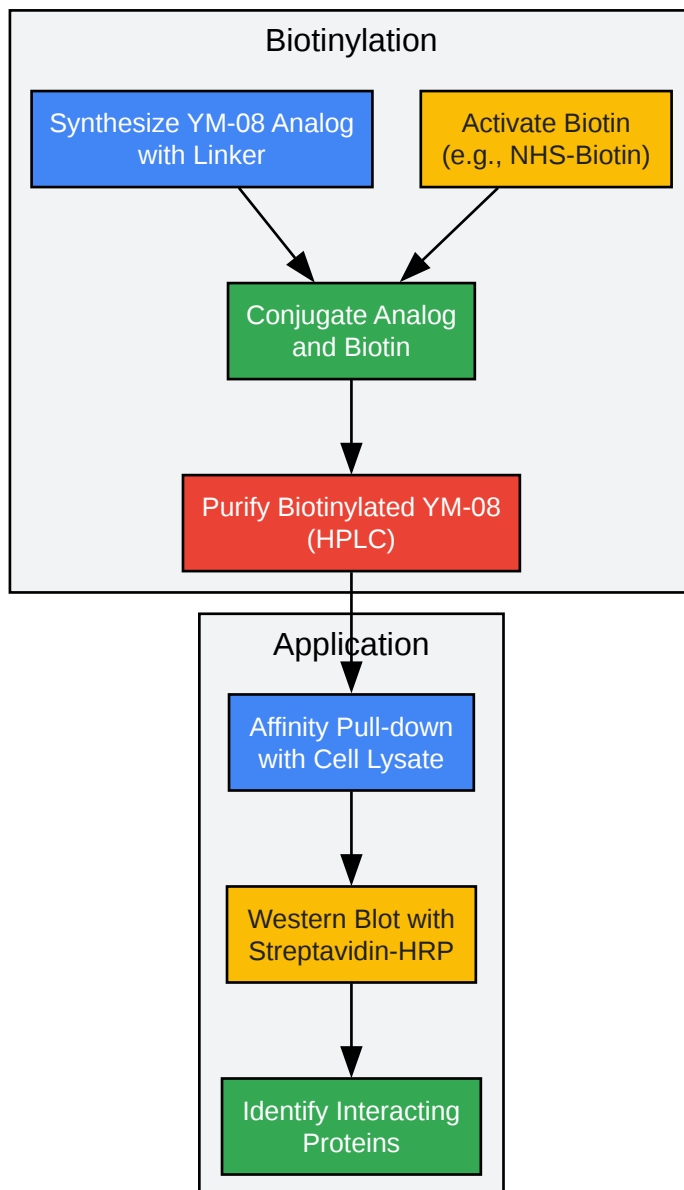
## YM-08 Mechanism of Action



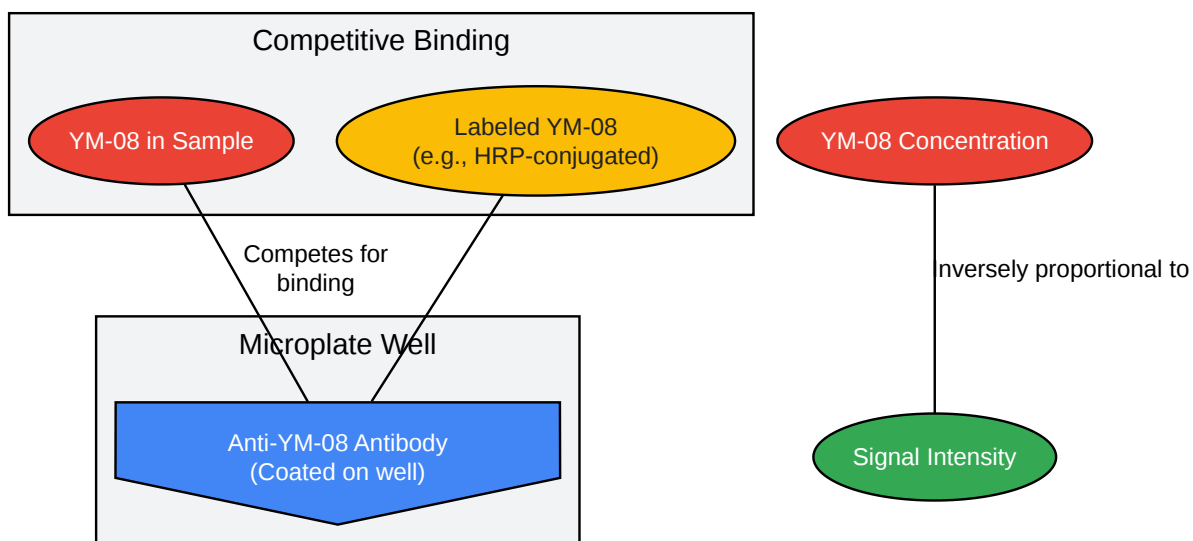
## Workflow for YM-08 Fluorescent Probe Synthesis



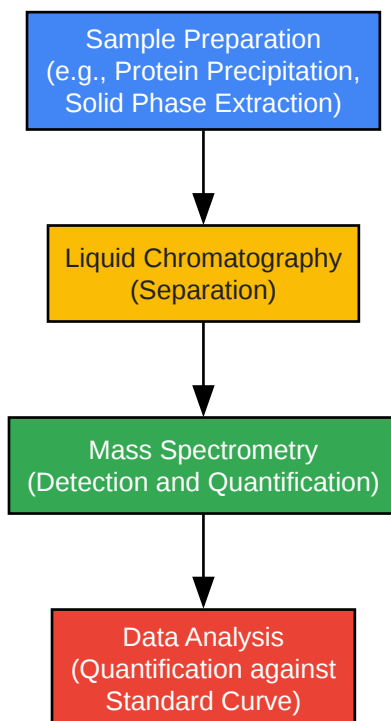
## Workflow for YM-08 Biotinylation and Application



## Principle of Competitive ELISA for YM-08



## Workflow for LC-MS/MS Quantification of YM-08

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## References

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